molecular formula C8H12O3 B3346083 [5-(Ethoxymethyl)furan-2-yl]methanol CAS No. 113983-97-4

[5-(Ethoxymethyl)furan-2-yl]methanol

Cat. No.: B3346083
CAS No.: 113983-97-4
M. Wt: 156.18 g/mol
InChI Key: PWKAMVGLPNBYPI-UHFFFAOYSA-N
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Description

[5-(Ethoxymethyl)furan-2-yl]methanol: is an organic compound with the molecular formula C₈H₁₂O₃ It is a derivative of furan, a heterocyclic organic compound, and contains both an ethoxymethyl group and a hydroxymethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Ethoxymethyl)furan-2-yl]methanol typically involves the reaction of furfural with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The general reaction scheme is as follows:

    Formation of Intermediate: Furfural reacts with ethyl alcohol in the presence of an acid catalyst to form an ethoxymethyl intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

[5-(Ethoxymethyl)furan-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be further reduced to form the corresponding alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of [5-(Ethoxymethyl)furan-2-yl]carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-(Ethoxymethyl)furan-2-yl]methanol: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(Ethoxymethyl)furan-2-yl]methanol involves its interaction with various molecular targets. The ethoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[5-(Ethoxymethyl)furan-2-yl]methanol: can be compared with other furan derivatives such as:

    [5-(Hydroxymethyl)furan-2-yl]methanol: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.

    [5-(Methoxymethyl)furan-2-yl]methanol: Contains a methoxymethyl group instead of an ethoxymethyl group.

    [5-(Ethoxymethyl)furan-2-yl]carboxylic acid: An oxidized form of the compound.

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for particular applications in synthesis and materials science.

Properties

IUPAC Name

[5-(ethoxymethyl)furan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-4,9H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKAMVGLPNBYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549620
Record name [5-(Ethoxymethyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113983-97-4
Record name [5-(Ethoxymethyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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